molecular formula C10H11N B072226 2-Isocyanopropan-2-ylbenzene CAS No. 1195-99-9

2-Isocyanopropan-2-ylbenzene

Cat. No. B072226
CAS RN: 1195-99-9
M. Wt: 145.2 g/mol
InChI Key: UCYVXSFAIBSXIM-UHFFFAOYSA-N
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Description

2-Isocyanopropan-2-ylbenzene is a chemical compound that is part of the benzene family . It is a cyclic hydrocarbon, meaning each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .


Synthesis Analysis

The synthesis of benzene derivatives like 2-Isocyanopropan-2-ylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electron in the pi bond attacks the electrophile, forming an arenium ion. In the second step, a base attacks the hydrogen, causing the electron in the C-H bond to form a C-C double bond and aromaticity is reformed .


Molecular Structure Analysis

The molecular structure of 2-Isocyanopropan-2-ylbenzene, like other benzene derivatives, is characterized by a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is especially stable due to the continuous cyclic conjugation of the double bonds .


Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isocyanopropan-2-ylbenzene would be similar to those of other benzene derivatives. Benzene is nonpolar, immiscible with water but readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame .

Safety And Hazards

While specific safety and hazard information for 2-Isocyanopropan-2-ylbenzene was not found, benzene and its derivatives are generally considered hazardous. They can be harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-isocyanopropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYVXSFAIBSXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299485
Record name (1-Isocyano-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylprop-2-ylisocyanide

CAS RN

1195-99-9
Record name (1-Isocyano-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Isocyano-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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